

Application Note and Protocol: Jak1-IN-9 In Vitro Kinase Assay

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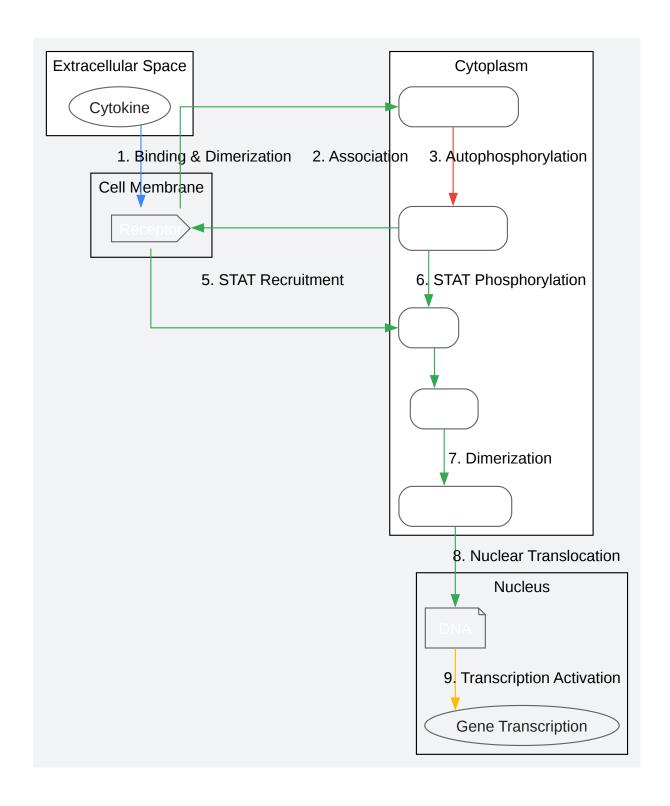
Audience: Researchers, scientists, and drug development professionals.

Introduction: Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases essential for cytokine-mediated signaling. The JAK-STAT pathway is activated by various cytokines and growth factors, playing a critical role in immunity, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is associated with a range of inflammatory diseases and cancers.[2][3] Jak1 is a key member of this family, and its inhibition is a promising therapeutic strategy for several autoimmune disorders.[4] This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of **Jak1-IN-9**, a potential Jak1 inhibitor, using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.

Signaling Pathway

The JAK-STAT signaling cascade begins when a cytokine binds to its receptor, leading to receptor dimerization and the activation of receptor-associated JAKs.[5][6] The activated JAKs then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[1] [5][6]





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Figure 1: Simplified diagram of the Jak1-STAT signaling pathway.



Quantitative Data Summary

The inhibitory activity of compounds against Jak1 and other kinases is typically measured as the half-maximal inhibitory concentration (IC50). The table below presents a compilation of IC50 values for various known JAK inhibitors for comparative purposes.

Compound	Jak1 IC50 (nM)	Jak2 IC50 (nM)	Jak3 IC50 (nM)	TYK2 IC50 (nM)	Reference
AZD0449	2.4	>1000	>1000	>1000	[7]
AZD4604	0.54	>1000	>1000	>1000	[7]
Baricitinib	5.9	5.7	>400	53	[8]
Abrocitinib	29	803	>10000	1250	[4][8]
Oclacitinib	10	18	99	63	[9]
Ruxolitinib	3.3	2.8	428	19	[9]
Filgotinib	10	28	810	116	[9]

Experimental Protocol: Jak1-IN-9 In Vitro Kinase Assay (TR-FRET)

This protocol is based on the LanthaScreen[™] TR-FRET platform, a common method for assessing kinase activity.[10] The assay measures the phosphorylation of a ULight[™]-labeled peptide substrate by a GST-tagged Jak1 kinase. A europium-labeled anti-phosphotyrosine antibody binds to the phosphorylated substrate, bringing the europium donor and ULight[™] acceptor into close proximity, which generates a FRET signal.[11][12][13]

Materials and Reagents

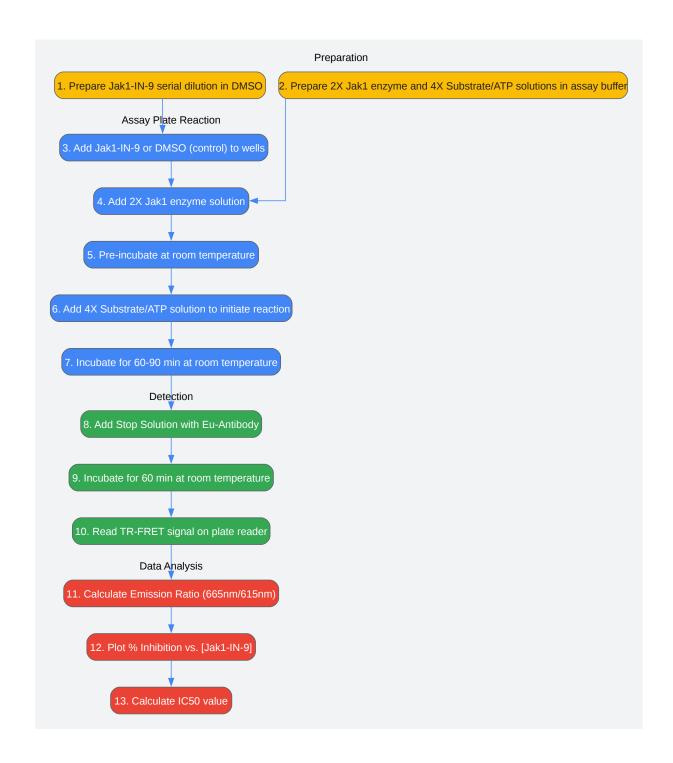
- Enzyme: Recombinant human Jak1, GST-tagged (e.g., SignalChem Cat. #J01-11G).[14]
- Substrate: ULight™-labeled poly-GT (4:1) peptide.[11][15]
- Detection Antibody: LanthaScreen™ Eu-anti-GST Antibody (e.g., Thermo Fisher Scientific, PV5594).[16][17][18][19][20]



- Compound: Jak1-IN-9, dissolved in 100% DMSO.
- Assay Buffer: 1x Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[14][15]
- ATP: Adenosine triphosphate solution.
- Stop Solution: TR-FRET Dilution Buffer containing EDTA (e.g., 20 mM).
- Plates: Low-volume, 384-well white assay plates.
- Plate Reader: A microplate reader capable of TR-FRET measurements (excitation at 340 nm, emission at 615 nm and 665 nm).

Experimental Workflow Diagram





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